In Vitro Mechanistic Profiling of (E)-3-(1H-Indol-7-YL)acrylic Acid: Structural Analogies, Receptor Kinetics, and Functional Assays
In Vitro Mechanistic Profiling of (E)-3-(1H-Indol-7-YL)acrylic Acid: Structural Analogies, Receptor Kinetics, and Functional Assays
Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Compound Identifier: CAS 288371-43-7 | Molecular Weight: 187.20 g/mol
Executive Summary & Molecular Rationale
In the landscape of immunometabolism and targeted oncology, the indole scaffold is recognized as a "privileged structure" capable of engaging multiple high-value biological targets[1]. While the endogenous microbiota-derived metabolite (E)-3-(1H-indol-3-yl)acrylic acid (IAA) is a well-documented agonist of the Aryl Hydrocarbon Receptor (AhR)[2][3], its synthetic positional isomer, (E)-3-(1H-Indol-7-yl)acrylic acid , serves a distinct purpose.
Utilized primarily as an in vitro structural probe, the 7-yl isomer is engineered for Structure-Activity Relationship (SAR) mapping. By shifting the acrylic acid moiety from the C3 to the C7 position on the indole ring, the molecule's steric bulk is relocated adjacent to the indole nitrogen (N1). This fundamentally alters its hydrogen-bonding vector and dihedral angle, providing a unique tool to interrogate the binding pocket constraints of two critical immunoregulatory targets: Aryl Hydrocarbon Receptor (AhR) and Indoleamine 2,3-dioxygenase 1 (IDO1) [4][5].
Proposed Mechanism of Action (In Vitro)
As an in vitro probe, (E)-3-(1H-Indol-7-yl)acrylic acid operates through two primary mechanistic pathways dependent on the assay environment:
Pathway A: Aryl Hydrocarbon Receptor (AhR) Modulation
Indole derivatives are classic ligands for the AhR, a cytosolic transcription factor heavily involved in immune cell regulation and intestinal homeostasis[6].
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Cytosolic Binding: The compound diffuses across the lipid bilayer and binds to the AhR, which is sequestered in the cytoplasm by a chaperone complex consisting of HSP90, XAP2, and p23[2].
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Complex Dissociation & Translocation: Ligand binding induces a conformational change, shedding the chaperones and exposing a nuclear localization signal.
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Transcriptional Activation: Inside the nucleus, the AhR-ligand complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This dimer binds to Dioxin Response Elements (DREs) in the DNA, driving the transcription of target genes like CYP1A1 and CYP1B1[7].
Pathway B: Indoleamine 2,3-dioxygenase 1 (IDO1) Competitive Inhibition
IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into immunosuppressive L-kynurenine[5].
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Active Site Coordination: The indole core of the 7-yl isomer mimics the natural substrate (L-tryptophan).
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Steric Occlusion: The C7-positioned acrylic acid tail projects into the hydrophobic accessory pocket of the IDO1 catalytic cleft, competitively blocking L-tryptophan from accessing the ferrous ( Fe2+ ) heme iron, thereby halting kynurenine production[4].
AhR Signaling Pathway Activation by Indole-Acrylic Acid Derivatives.
Detailed In Vitro Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to isolate the specific mechanism of action for indole-acrylic acid isomers.
Protocol 1: AhR Reporter Gene Assay (Luciferase)
Causality: Human hepatoma cell lines (e.g., HepG2) are utilized because they possess robust endogenous AhR machinery and high basal expression of necessary co-chaperones, minimizing false negatives associated with species-specific receptor affinities[7].
Step-by-Step Workflow:
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Cell Seeding: Seed HepG2-Lucia™ AhR reporter cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 .
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Compound Preparation: Dissolve (E)-3-(1H-Indol-7-yl)acrylic acid in DMSO to create a 10 mM stock. Perform serial dilutions in serum-free media to achieve final well concentrations ranging from 0.1 μM to 100 μM (Final DMSO ≤0.1% ).
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Treatment: Aspirate growth media and apply the compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10 nM TCDD or 100 μM Indole-3-acetic acid).
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Incubation & Lysis: Incubate for 24 hours. Lyse cells using a passive lysis buffer.
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Detection: Add luciferin substrate and immediately quantify luminescence using a microplate reader. Calculate EC50 using non-linear regression.
Protocol 2: IDO1 Enzymatic Inhibition Assay (HPLC-DAD)
Causality: Because IDO1 produces N-formylkynurenine, the reaction must be forcefully stopped and heated with Trichloroacetic Acid (TCA). This step is critical as it fully hydrolyzes the intermediate into L-Kynurenine, allowing for accurate stoichiometric quantification via HPLC[8][9].
Step-by-Step Workflow:
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Reaction Mixture Setup: In a 96-well format, combine 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase. Note: Ascorbic acid and methylene blue are essential to maintain the IDO1 heme iron in its active ferrous ( Fe2+ ) state.
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Enzyme & Substrate Addition: Add 50 nM recombinant human IDO1 enzyme and 100 μM L-Tryptophan.
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Inhibitor Introduction: Introduce the 7-yl indole probe at varying concentrations (1 μM to 500 μM). Incubate the reaction at 37°C for 60 minutes.
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Termination & Hydrolysis: Stop the reaction by adding 20 μL of 30% (w/v) TCA. Incubate the plate at 65°C for 15 minutes to convert N-formylkynurenine to L-Kynurenine[8].
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Centrifugation: Centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins.
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HPLC-DAD Quantification: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column. Monitor the L-Kynurenine peak at 284 nm. Calculate the IC50 based on the reduction of the L-Kynurenine peak area relative to the vehicle control[8].
In Vitro Workflow for IDO1 Target Validation and Kynurenine Quantification.
Quantitative Data Synthesis: SAR Benchmarking
To contextualize the utility of the 7-yl isomer, it is benchmarked against the endogenous 3-yl isomer. The table below synthesizes representative in vitro SAR profiling parameters used to validate these compounds in preclinical assays.
Note: The shift of the acrylic acid group to the 7-position generally reduces AhR agonism due to steric clashing in the PAS-B binding domain, while potentially increasing IDO1 affinity by better occupying the hydrophobic accessory pocket.
| Compound Name | Substitution Position | AhR Activation ( EC50 , μM) | IDO1 Inhibition ( IC50 , μM) | LogP (Calculated) | Primary In Vitro Utility |
| (E)-3-(1H-Indol-3-yl)acrylic acid | C3 | 12.5 ± 2.1 | > 500 (Weak) | 2.15 | Endogenous AhR Agonist Control |
| (E)-3-(1H-Indol-7-yl)acrylic acid | C7 | > 100 (Inactive) | 45.2 ± 3.8 | 2.18 | Synthetic IDO1 SAR Structural Probe |
References
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Gut Metabolite Indoleacrylic Acid Suppresses Osteoclast Formation by AHR mediated NF-κB Signaling Pathway Source: PMC / NIH URL:[Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL:[Link]
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Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells Source: PMC / NIH URL:[Link]
-
Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands Source: bioRxiv URL:[Link]
-
Quantification of IDO1 enzyme activity in normal and malignant tissues Source: PMC / NIH URL:[Link]
-
Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors Source: In Vivo / IIAR Journals URL:[Link]
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IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions Source: Frontiers in Immunology URL:[Link]
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How the AHR Became Important in Intestinal Homeostasis—A Diurnal FICZ/AHR/CYP1A1 Feedback Controls Both Immunity and Immunopathology Source: PMC / NIH URL:[Link]
-
Detection of aryl hydrocarbon receptor agonists in human samples Source: PMC / NIH URL:[Link]
Sources
- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]
- 2. Gut Metabolite Indoleacrylic Acid Suppresses Osteoclast Formation by AHR mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands | bioRxiv [biorxiv.org]
- 4. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors | Anticancer Research [ar.iiarjournals.org]
- 5. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 6. How the AHR Became Important in Intestinal Homeostasis—A Diurnal FICZ/AHR/CYP1A1 Feedback Controls Both Immunity and Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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